Eugenol rutinoside

Vue d'ensemble

Description

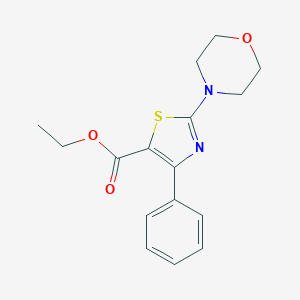

Eugenol rutinoside is a natural product found in Sapindus mukorossi and Lilium mackliniae . It belongs to the class of phenylpropanoid glycosides . It has been shown to have anti-inflammatory and analgesic effects in vitro and in vivo . Eugenol rutinoside also inhibits Cox-2, an enzyme that is responsible for the production of inflammatory prostaglandins .

Molecular Structure Analysis

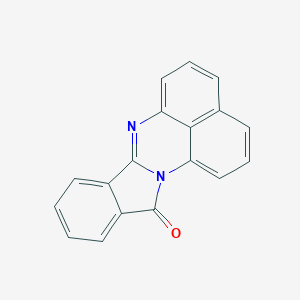

The molecular formula of Eugenol rutinoside is C22H32O11 . The molecular weight is 472.5 g/mol . The IUPAC name is (2S,3R,4R,5R,6R)-2-methyl-6-[[ (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol .

Chemical Reactions Analysis

While specific chemical reactions involving Eugenol rutinoside are not available, eugenol, a related compound, has been studied for its wide range of biological activities including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic properties .

Physical And Chemical Properties Analysis

Eugenol rutinoside has a molecular weight of 472.5 g/mol . It has 6 hydrogen bond donors and 11 hydrogen bond acceptors . The rotatable bond count is 8 . The exact mass and monoisotopic mass are 472.19446183 g/mol .

Applications De Recherche Scientifique

Antifungal Applications

Eugenol has demonstrated significant antifungal activity against a variety of fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton rubrum. This suggests that Eugenol rutinoside could potentially be applied in medical treatments against fungal infections .

Synthesis and Production

Eugenol can be synthesized through chemical processes or biotransformation using microorganisms like Corynebacterium spp., Streptomyces spp., and Escherichia coli. This indicates that Eugenol rutinoside may also be produced through similar methods, enhancing its availability for research and application .

Antimicrobial Properties

Research has shown that Eugenol possesses antimicrobial properties, which could make Eugenol rutinoside useful in combating microbial infections, particularly in the reproductive tract of animals .

Antioxidant Potential

Eugenol derivatives have been studied for their antioxidant properties. This suggests that Eugenol rutinoside might also serve as an antioxidant agent, potentially applicable in food preservation or pharmaceuticals to combat oxidative stress .

Food Industry Applications

Eugenol is used as a food protectant, indicating that Eugenol rutinoside could find applications in the food industry as an antimicrobial agent to preserve plants, grains, fruits, and livestock .

Orientations Futures

Eugenol, a related compound, exhibits vivid signaling pathways to combat cancers of different origins . The reports also depict the advancement of novel nano-drug delivery approaches upgrading the therapeutic profile of eugenol . Therefore, eugenol nanoformulations may have enormous potential for both the treatment and prevention of cancer . Further investigations, including in vivo and animal studies, toxicology studies and clinical trials, as well as molecular analysis, are needed to improve formulations and develop novel antifungal agents based on eugenol .

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O11/c1-4-5-11-6-7-12(13(8-11)29-3)32-22-20(28)18(26)16(24)14(33-22)9-30-21-19(27)17(25)15(23)10(2)31-21/h4,6-8,10,14-28H,1,5,9H2,2-3H3/t10-,14+,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUPPNGCEAQRSV-XCPHWCDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eugenol rutinoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)

![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)

![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)

![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)